molecular formula C15H18N2O2 B2596617 N-(2-Hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1428065-07-9

N-(2-Hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2596617
CAS No.: 1428065-07-9
M. Wt: 258.321
InChI Key: PHSNVNFQFIUJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-Hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The “N-(2-Hydroxyphenyl)” part suggests the presence of a phenolic group, which is often associated with antioxidant activity .

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Anticancer Agents Design : Research on functionalized amino acid derivatives highlights the synthesis and evaluation of novel compounds for their cytotoxicity against human cancer cell lines, with some showing promising activity in ovarian and oral cancers, indicating their potential as anticancer agents (Kumar et al., 2009).
  • Antimicrobial Activity : N-Alkoxyphenylhydroxynaphthalenecarboxamides have been investigated for their antimycobacterial activity, showing some compounds with activity comparable or higher than standard drugs against various mycobacterial strains, demonstrating their potential in antimicrobial drug discovery (Goněc et al., 2016).

Enzyme Inhibition for Drug Development

  • Matrix Metalloproteinase Inhibitors : Studies on N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids have shown significant potential in inhibiting matrix metalloproteinases, crucial for the treatment of osteoarthritis, indicating the importance of enzyme inhibition in therapeutic applications (Aranapakam et al., 2003).

Properties

IUPAC Name

N-(2-hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-9-17-10-7-12(8-11-17)15(19)16-13-5-3-4-6-14(13)18/h1,3-6,12,18H,7-11H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSNVNFQFIUJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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